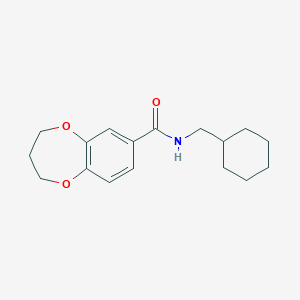![molecular formula C13H11N3O2 B7554260 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione, also known as MIMI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MIMI is a small molecule that has a unique structure and properties, making it a promising candidate for drug development and other research applications.
作用机制
The mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to bind to proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione inhibits the activity of COX-2 and NF-κB, which are involved in the production of inflammatory cytokines. 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is its unique structure and properties, which make it a promising candidate for drug development and other research applications. However, the synthesis of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is a challenging process, requiring expertise in organic chemistry. Additionally, the mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is not fully understood, and further research is needed to fully elucidate its effects.
未来方向
There are several future directions for research on 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione. One area of interest is the development of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione as a probe to study protein-ligand interactions and other biochemical processes. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione and its effects on the body.
合成方法
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione can be synthesized through a multi-step process that involves the reaction of 2-methylimidazole with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is a challenging process, requiring expertise in organic chemistry.
科学研究应用
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been used as a probe to study protein-ligand interactions due to its ability to bind to certain proteins. In materials science, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been used to synthesize novel materials with unique properties.
属性
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-14-6-7-15(9)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIFGYFSROSOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
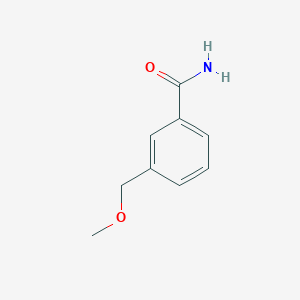
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
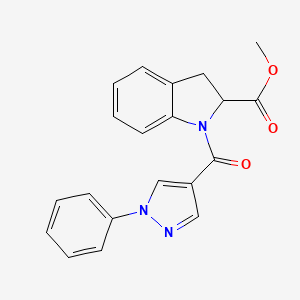
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
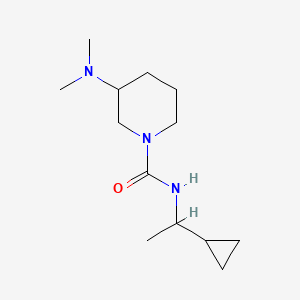
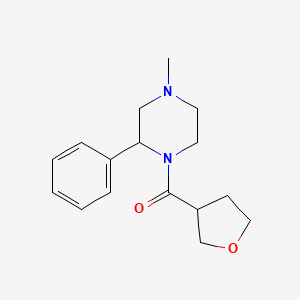
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
